rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-1,1,2,3,3-pentadeuterio-2-hexadecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWXVGSHNINWHB-YYRBTATQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is a deuterated analog of the 3-monochloropropanediol (3-MCPD) diester, 1,2-dipalmitoyl-3-chloropropanediol. It serves as a critical internal standard in analytical chemistry, particularly for the quantification of 3-MCPD esters and glycidyl esters in food products and edible oils.[1] These compounds are process-induced contaminants that can form during the refining of vegetable oils and fats at high temperatures and are considered potential health risks.[2][3] The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification using isotope dilution mass spectrometry, as it effectively compensates for analyte loss during sample preparation and variations in instrument response.

This technical guide provides an in-depth overview of this compound, its physicochemical properties, its application in widely accepted analytical methodologies, and detailed experimental protocols.

Physicochemical Properties

This compound is a white to pale yellow solid at room temperature.[1] Its structure consists of a glycerol backbone with palmitic acid moieties esterified at the sn-1 and sn-2 positions, a chlorine atom at the sn-3 position, and five deuterium atoms labeling the glycerol backbone. This deuteration results in a higher molecular weight compared to its non-labeled counterpart, allowing for its differentiation in mass spectrometric analysis.

| Property | Value |

| Synonyms | 3-MCPD-d5 dipalmitate, 1,2-Dipalmitoyl-3-chloropropanediol-d5 |

| CAS Number | 1185057-55-9 |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ |

| Molecular Weight | 592.39 g/mol |

| Appearance | White to Pale Yellow Solid |

| Storage Temperature | -20°C |

Role in Analytical Methodology

The primary application of this compound is as an internal standard in the analysis of 3-MCPD and glycidyl esters in various food matrices. Due to the complexity of these matrices and the multi-step nature of the analytical procedures, the use of an internal standard that closely mimics the behavior of the target analyte is crucial for achieving accurate and precise results.

The general analytical workflow involves the extraction of the esters from the food sample, followed by a chemical reaction to release the free 3-MCPD and glycidol. The released analytes are then derivatized to enhance their volatility and chromatographic performance before analysis by gas chromatography-mass spectrometry (GC-MS). This compound is added at the beginning of the sample preparation process and undergoes the same extraction, hydrolysis, and derivatization steps as the native 3-MCPD esters. By measuring the ratio of the native analyte to the labeled internal standard, any losses or variations during the analytical process can be corrected.

Experimental Protocols

One of the most widely adopted methods for the determination of 3-MCPD and glycidyl esters is the AOCS (American Oil Chemists' Society) Official Method Cd 29c-13, which is equivalent to the DGF (German Society for Fat Science) method C-VI 18 (10) and ISO 18363-1.[3] This method utilizes a differential approach to quantify both 3-MCPD esters and glycidyl esters.

Principle of the Differential Method (AOCS Cd 29c-13)

The method consists of two parallel assays (Assay A and Assay B) performed on the same sample.

-

Assay A (Determination of 3-MCPD + Glycidol): The sample is treated with an alkaline solution to release 3-MCPD and glycidol from their respective esters. The reaction is then stopped with an acidic solution containing a high concentration of chloride ions. Under these conditions, the liberated glycidol is converted to 3-MCPD. The total 3-MCPD is then derivatized and quantified by GC-MS. The result of Assay A represents the sum of the initial 3-MCPD and the 3-MCPD formed from glycidol.

-

Assay B (Determination of 3-MCPD only): The sample undergoes the same alkaline treatment to release 3-MCPD and glycidol. However, the reaction is stopped with an acidic solution that does not contain chloride ions. This prevents the conversion of glycidol to 3-MCPD. The measured 3-MCPD in Assay B represents only the amount originally present as 3-MCPD esters.

The concentration of glycidyl esters (expressed as glycidol) is then calculated by subtracting the result of Assay B from the result of Assay A.

Detailed Experimental Workflow (based on AOCS Cd 29c-13)

1. Sample Preparation and Spiking:

-

Weigh approximately 100 mg of the oil or fat sample into a centrifuge tube.

-

Add a known amount of the internal standard solution of this compound in a suitable solvent (e.g., toluene).[4]

2. Alkaline Hydrolysis:

-

Add a solution of sodium methoxide in methanol to initiate the transesterification reaction, releasing the free 3-MCPD-d5 and 3-MCPD.[5]

-

Vortex the mixture and allow it to react at room temperature for a specific time (typically a few minutes).[6]

3. Reaction Termination and Analyte Conversion (Assay A vs. Assay B):

-

For Assay A: Add an acidic solution of sodium chloride to stop the reaction and convert glycidol to 3-MCPD.

-

For Assay B: Add an acidic solution of a chloride-free salt (e.g., sodium sulfate) to stop the reaction without converting glycidol.

4. Extraction:

-

Add a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and diethyl ether) and vortex to extract the liberated 3-MCPD and 3-MCPD-d5.

-

Centrifuge the mixture to separate the layers.

-

Transfer the upper organic layer to a new tube.

-

Repeat the extraction step.

5. Derivatization:

-

Combine the organic extracts and add a solution of phenylboronic acid (PBA) in a suitable solvent (e.g., diethyl ether).[7][8] PBA reacts with the diol functional group of 3-MCPD and 3-MCPD-d5 to form volatile phenylboronate esters.

-

The reaction is typically carried out at an elevated temperature (e.g., 70-80°C) for a defined period.

6. Final Sample Preparation:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., iso-octane).

7. GC-MS Analysis:

-

Inject an aliquot of the final sample solution into the GC-MS system.

-

The separation is typically performed on a mid-polarity capillary column.

-

The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the characteristic ions of the derivatized 3-MCPD and 3-MCPD-d5.

Quantitative Data

The following tables summarize typical quantitative data obtained from method validation studies for the analysis of 3-MCPD esters using isotope dilution GC-MS with deuterated internal standards.

Table 1: GC-MS Parameters for Analysis of Derivatized 3-MCPD

| Parameter | Typical Value |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial 60-80°C, ramp to 250-300°C |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Analyzer | Quadrupole or Tandem Quadrupole (MS/MS) |

| Monitored Ions (PBA derivative) | m/z 147, 196 for 3-MCPD; m/z 150, 201 for 3-MCPD-d5 |

Table 2: Method Performance Characteristics

| Parameter | Reported Value Range | Reference |

| Limit of Detection (LOD) | 0.006 - 0.11 mg/kg | [2] |

| Limit of Quantification (LOQ) | 0.02 - 0.14 mg/kg | [2] |

| Recovery | 90 - 110% | |

| Repeatability (RSDr) | 2 - 15% | [9] |

| Reproducibility (RSDR) | 5 - 25% | [9] |

Visualizations

The following diagrams illustrate the analytical workflow and the logical relationship of the differential method for 3-MCPD and glycidyl ester analysis.

Caption: Analytical workflow for the differential determination of 3-MCPD and glycidyl esters.

Caption: Role of the internal standard in ensuring accurate quantification.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 3-MCPD and glycidyl esters in food and edible oils. Its use as an internal standard in established analytical methods, such as AOCS Official Method Cd 29c-13, allows laboratories to mitigate the effects of matrix interference and procedural variations, thereby ensuring the quality and validity of the analytical data. This technical guide provides a comprehensive resource for researchers and analytical scientists working in the field of food safety and quality control.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. gcms.cz [gcms.cz]

- 4. shimadzu.com [shimadzu.com]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 8. agilent.com [agilent.com]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

In-Depth Technical Guide: rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is a deuterated analog of the 3-monochloropropanediol (3-MCPD) diester, 1,2-dipalmitoyl-3-chloropropanediol. 3-MCPD and its fatty acid esters are process contaminants found in refined edible oils and fats, and food products containing them. Due to the potential health risks associated with 3-MCPD, accurate quantification of these contaminants is crucial. This compound serves as an essential internal standard for the reliable quantification of 3-MCPD esters in various matrices, primarily through isotope dilution mass spectrometry. Its chemical structure, with five deuterium atoms on the glycerol backbone, allows for its differentiation from the non-labeled analyte in mass spectrometric analyses, thereby improving the accuracy and precision of the analytical methods.

Chemical Structure and Physicochemical Properties

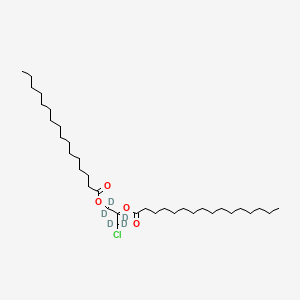

The chemical structure of this compound is characterized by a glycerol backbone where the hydroxyl groups at positions 1 and 2 are esterified with palmitic acid. A chlorine atom is attached to the third position, and five hydrogen atoms on the glycerol backbone are replaced by deuterium atoms.

Below is a diagram of the chemical structure:

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ |

| Molecular Weight | 592.39 g/mol |

| CAS Number | 1185057-55-9 |

| Appearance | White to Light Yellow Solid |

| Melting Point | 52-54 °C |

| Solubility | Chloroform, Dichloromethane |

| Storage Temperature | -20°C |

| IUPAC Name | (3-chloro-1,1,2,3,3-pentadeuterio-2-hexadecanoyloxypropyl) hexadecanoate |

| InChI | InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |

| InChIKey | MQWXVGSHNINWHB-YYRBTATQSA-N |

| SMILES | [2H]C([2H])(Cl)C([2H])(OC(=O)CCCCCCCCCCCCCCC)C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC |

Application in Analytical Chemistry

The primary application of this compound is as an internal standard in the quantitative analysis of 3-MCPD fatty acid esters in food and biological matrices. The most common analytical approach is an indirect method that involves the cleavage of the fatty acid esters to release free 3-MCPD, which is then derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Analytical Workflow

The general workflow for the determination of 3-MCPD esters using this compound as an internal standard is depicted in the following diagram.

Experimental Protocols

Several official methods, such as those from the American Oil Chemists' Society (AOCS) and the International Organization for Standardization (ISO), describe the indirect analysis of 3-MCPD esters.[2][3] The following is a harmonized, detailed protocol based on these methods.

Reagents and Materials

-

Solvents: Hexane, diethyl ether, methyl tert-butyl ether (MTBE), methanol, ethyl acetate (all analytical or HPLC grade).

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 10 µg/mL.

-

Transesterification Reagent (Alkaline): Sodium methoxide solution in methanol (e.g., 0.5 M).

-

Transesterification Reagent (Acidic): Sulfuric acid in methanol (e.g., 2%).

-

Stopping Solution: Acidified sodium chloride solution.

-

Derivatization Reagent: Phenylboronic acid (PBA) solution in diethyl ether or acetone/water.

-

Anhydrous Sodium Sulfate.

Sample Preparation and Fat Extraction

-

Homogenize the food sample if it is not an oil or fat.

-

Weigh approximately 1 g of the homogenized sample or oil into a centrifuge tube.

-

Add a known amount of the internal standard solution (e.g., 100 µL of 10 µg/mL this compound).

-

For solid or semi-solid samples, perform a fat extraction using an appropriate method (e.g., Soxhlet extraction or a modified QuEChERS approach). For oil samples, this step may be omitted.

Transesterification (Alkaline Method Example)

-

To the extracted fat or oil sample containing the internal standard, add 2 mL of hexane and 2 mL of the sodium methoxide solution.

-

Vortex the mixture vigorously for 1 minute.

-

Allow the reaction to proceed at room temperature for 10 minutes.

-

Stop the reaction by adding 3 mL of the acidified sodium chloride solution.

-

Vortex and centrifuge to separate the layers. The upper hexane layer contains the fatty acid methyl esters (FAMEs) and is discarded. The lower aqueous/methanolic layer contains the free 3-MCPD and 3-MCPD-d5.

Derivatization and Extraction

-

To the aqueous/methanolic layer, add 1 mL of the PBA derivatization reagent.

-

Vortex the mixture and allow it to react at room temperature for 20 minutes.

-

Extract the derivatized 3-MCPD and 3-MCPD-d5 by adding 2 mL of hexane and vortexing for 1 minute.

-

Centrifuge to separate the layers.

-

Transfer the upper hexane layer to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injector: Splitless injection at 250°C.

-

Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes. (Note: The temperature program should be optimized for the specific column and instrument).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

-

Ions to Monitor (for PBA derivatives):

-

3-MCPD: m/z 147, 196

-

3-MCPD-d5: m/z 150, 201

-

-

Quantification

The concentration of 3-MCPD in the original sample is calculated by comparing the peak area ratio of the native 3-MCPD to the deuterated internal standard (3-MCPD-d5) against a calibration curve prepared with known concentrations of 3-MCPD and a constant concentration of the internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 3-MCPD esters in a wide range of food products. Its use as an internal standard in isotope dilution mass spectrometry methods helps to compensate for matrix effects and variations in sample preparation and analysis, leading to high-quality analytical data. The detailed protocol provided in this guide, based on established official methods, offers a robust framework for researchers and analytical chemists working on the determination of these important food contaminants.

References

Technical Guide: rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 (CAS 1185057-55-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is a deuterated analog of the 3-monochloropropane-1,2-diol (3-MCPD) diester, 1,2-dipalmitoyl-3-chloropropanediol. 3-MCPD and its esters are known food processing contaminants that have garnered significant attention from regulatory bodies and the scientific community due to their potential health risks. The deuterated form, specifically this compound, serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of 3-MCPD esters in various matrices, particularly in food and biological samples. Its use in analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS), is crucial for ensuring the precision and reliability of toxicological assessments and food safety monitoring.

This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its application in analytical testing, and insights into the biological signaling pathways affected by its non-deuterated counterpart.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 1185057-55-9 |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ |

| Molecular Weight | 592.39 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

| Storage Temperature | -20°C |

| Solubility | Soluble in chloroform and dichloromethane |

Application in Analytical Chemistry: Quantification of 3-MCPD Esters

This compound is predominantly used as an internal standard in the indirect analysis of 3-MCPD esters in edible oils and fats. The general workflow involves the hydrolysis of the esters to free 3-MCPD, followed by derivatization and quantification using GC-MS. The deuterated standard is added at the beginning of the sample preparation process to account for any analyte loss or variation during the procedure.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of 3-MCPD esters using this compound as an internal standard.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established methods for the quantification of 3-MCPD esters in edible oils.

3.2.1. Reagents and Materials

-

This compound (Internal Standard)

-

Edible oil sample

-

Tetrahydrofuran (THF)

-

Methanolic sulfuric acid or Sodium methoxide solution

-

Saturated sodium chloride solution

-

n-Hexane

-

Phenylboronic acid (PBA) solution

-

Anhydrous sodium sulfate

3.2.2. Sample Preparation

-

Sample Weighing and Internal Standard Spiking: Accurately weigh approximately 100 mg of the oil sample into a screw-cap glass tube. Spike the sample with a known amount of this compound solution in THF.

-

Transesterification (Hydrolysis):

-

Acidic Transesterification: Add 2 mL of methanolic sulfuric acid (1.8% v/v). Cap the tube tightly and heat at 40°C for 16 hours.

-

Alkaline Transesterification: Alternatively, add a solution of sodium methoxide in methanol and incubate at room temperature.

-

-

Neutralization and Extraction:

-

After cooling to room temperature, add 2 mL of saturated sodium chloride solution to stop the reaction.

-

Add 2 mL of n-hexane, vortex for 30 seconds, and centrifuge to separate the phases.

-

Carefully remove and discard the upper hexane layer containing fatty acid methyl esters. Repeat the extraction with another 2 mL of n-hexane.

-

-

Derivatization:

-

To the remaining aqueous layer, add 250 µL of phenylboronic acid solution (e.g., 1 g in 4 mL of acetone:water 19:1 v/v).

-

Cap the tube and heat at 90°C for 20 minutes.

-

-

Final Extraction:

-

After cooling, add 1 mL of n-hexane and vortex for 30 seconds.

-

Transfer the upper hexane layer containing the PBA derivative to a clean vial containing anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

-

3.2.3. GC-MS Analysis

| Parameter | Recommended Conditions |

| Gas Chromatograph | Agilent 7890B GC system or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | 60°C (1 min hold), ramp at 6°C/min to 190°C, then ramp at 20°C/min to 280°C (30 min hold) |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | 3-MCPD-PBA: m/z 147, 1963-MCPD-d5-PBA: m/z 150, 201 |

3.2.4. Quantification

Quantification is performed by creating a calibration curve using standards of unlabeled 3-MCPD subjected to the same derivatization procedure. The concentration of 3-MCPD in the sample is calculated based on the ratio of the peak area of the native 3-MCPD derivative to the peak area of the deuterated internal standard derivative.

Biological Activity and Signaling Pathways

While this compound is primarily used as an analytical standard, its non-deuterated counterpart, a 3-MCPD ester, exhibits biological activity. In vivo, 3-MCPD esters are hydrolyzed, releasing free 3-MCPD, which is the primary toxic entity. Studies have shown that 3-MCPD 1-palmitate can induce apoptosis (programmed cell death) in renal tubular cells. This process is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) and p53 signaling pathways.[1]

JNK/p53-Mediated Apoptosis Pathway

The following diagram illustrates the proposed signaling cascade initiated by 3-MCPD 1-palmitate, leading to apoptosis.

Exposure to 3-MCPD 1-palmitate leads to cellular stress, which in turn activates the JNK signaling pathway. Activated JNK can then phosphorylate and activate the tumor suppressor protein p53.[1] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of caspase-9, which subsequently activates the executioner caspase-3, culminating in the characteristic morphological and biochemical changes associated with apoptosis.

Conclusion

This compound is an essential analytical tool for the accurate and reliable quantification of 3-MCPD esters in various matrices. Its use as an internal standard is a cornerstone of robust analytical methods required for food safety and toxicological studies. Furthermore, understanding the biological impact of the non-deuterated parent compound, including its role in inducing apoptosis via the JNK/p53 pathway, provides critical context for the interpretation of analytical results and for advancing research in the fields of food science, toxicology, and drug development. This guide provides the foundational technical information to support researchers in these endeavors.

References

Physical properties of d5-labeled 3-MCPD dipalmitate.

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties of d5-labeled 3-monochloropropane-1,2-diol (3-MCPD) dipalmitate, its primary application as an internal standard in analytical chemistry, and detailed experimental protocols for its use.

Core Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | 1,2-Dipalmitoyl-3-chloropropanediol-d5 | Toronto Research Chemicals, Larodan |

| Synonyms | rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5, 3-MCPD-d5 dipalmitate | [1][2] |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ | [2] |

| Molecular Weight | 592.39 g/mol | [2] |

| CAS Number | 1185057-55-9 | [2] |

| Physical State | Solid | [2] |

| Purity | Typically >99% | [2] |

| Storage | Freezer | [2] |

Note: The d5-labeling refers to the five deuterium atoms incorporated into the glycerol backbone of the molecule, which provides a distinct mass difference for mass spectrometry-based detection.

Application in Analytical Chemistry

The primary and most critical application of d5-labeled 3-MCPD dipalmitate is as an internal standard for the quantitative analysis of 3-MCPD esters in various food matrices, particularly in edible oils and fats.[3] 3-MCPD esters are process-induced contaminants that can form during the refining of oils at high temperatures.[4] Due to their potential health risks, regulatory bodies worldwide have set maximum permissible levels for these compounds in food products.

The use of a deuterated internal standard like d5-3-MCPD dipalmitate is essential for accurate quantification using isotope dilution mass spectrometry. This method corrects for analyte loss during sample preparation and for matrix effects during analysis, leading to highly accurate and precise results.[5]

The table below summarizes its application in various analytical methodologies.

| Analytical Technique | Matrix | Purpose | Key Experimental Steps |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Edible Oils, Fats, Infant Formula | Quantification of total 3-MCPD from its esters | Addition of d5-3-MCPD dipalmitate, alkaline or acidic transesterification, derivatization (e.g., with phenylboronic acid - PBA), GC-MS analysis.[3][5][6] |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Edible Oils (e.g., Palm Oil) | High-sensitivity quantification of 3-MCPD and glycidyl esters | Similar to GC-MS but with MS/MS for increased selectivity and lower detection limits.[1][7] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Not explicitly detailed for d5-3-MCPD dipalmitate, but used for direct analysis of 3-MCPD esters. | Direct quantification of intact 3-MCPD esters. | The use of a deuterated ester internal standard is also crucial for accurate LC-MS analysis. |

Experimental Protocols

The following is a representative experimental protocol for the determination of 3-MCPD esters in edible oil using an indirect GC-MS method with d5-labeled 3-MCPD dipalmitate as an internal standard. This protocol is a composite of methodologies described in the cited literature.[5][8]

Materials and Reagents

-

d5-labeled 3-MCPD dipalmitate (internal standard)

-

3-MCPD dipalmitate (for calibration standards)

-

Hexane (analytical grade)

-

Methanol (analytical grade)

-

Sodium methoxide solution

-

Sodium chloride solution (saturated)

-

Phenylboronic acid (PBA)

-

Acetone

-

Anhydrous sodium sulfate

-

Edible oil sample

Sample Preparation and Hydrolysis

-

Weigh approximately 100 mg of the oil sample into a screw-cap glass tube.

-

Add a known amount of d5-labeled 3-MCPD dipalmitate internal standard solution in hexane.

-

Add 2 mL of a sodium methoxide solution in methanol.

-

Cap the tube tightly and vortex for 1 minute.

-

Incubate the mixture in a water bath at 40°C for 30 minutes to achieve alkaline transesterification, which cleaves the fatty acids from the glycerol backbone, releasing 3-MCPD and its deuterated analogue.

-

Stop the reaction by adding 3 mL of an acidic sodium chloride solution.

-

Vortex for 30 seconds and centrifuge to separate the layers.

Extraction and Derivatization

-

Transfer the upper hexane layer containing the fatty acid methyl esters to a separate tube for disposal.

-

Extract the lower methanolic layer three times with 3 mL of hexane to remove residual fatty components.

-

To the methanolic layer, add 1 mL of a phenylboronic acid solution in acetone.

-

Incubate at 80°C for 20 minutes to form the phenylboronic ester of 3-MCPD and d5-3-MCPD. This derivatization step makes the analytes volatile for GC analysis.

-

After cooling, add 3 mL of hexane and 2 mL of distilled water.

-

Vortex and centrifuge.

-

Collect the upper hexane layer containing the derivatized analytes and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 250°C.

-

Oven Program: Start at 60°C (hold for 1 min), ramp to 190°C at 10°C/min, then to 280°C at 20°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Conditions: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Mandatory Visualizations

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the indirect analysis of 3-MCPD esters in edible oils using d5-labeled 3-MCPD dipalmitate as an internal standard.

Caption: Indirect analysis workflow for 3-MCPD esters.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols are representative and may require optimization for specific matrices and laboratory conditions. The absence of certain physical data, such as melting and boiling points, is due to its limited availability in public scientific literature.

References

- 1. shimadzu.com [shimadzu.com]

- 2. larodan.com [larodan.com]

- 3. glsciences.eu [glsciences.eu]

- 4. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. agilent.com [agilent.com]

- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 8. agilent.com [agilent.com]

A Technical Guide to the Synthesis of Deuterated 3-MCPD Ester Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of deuterated 3-monochloropropane-1,2-diol (3-MCPD) ester internal standards. These isotopically labeled compounds are essential for the accurate quantification of 3-MCPD esters, which are process-induced contaminants found in refined edible oils and fats, raising significant health concerns. This document details the rationale for using deuterated standards, outlines a general synthetic approach, and provides in-depth experimental protocols for their use in analytical methodologies.

Introduction to 3-MCPD Esters and the Need for Deuterated Standards

3-MCPD esters are formed during the refining of vegetable oils at high temperatures.[1] Once ingested, they can be hydrolyzed by lipases in the digestive tract to release free 3-MCPD, a compound classified as a possible human carcinogen.[2] Accurate and reliable quantification of 3-MCPD esters in food products is therefore crucial for food safety and risk assessment.

Analytical methods for 3-MCPD esters, typically involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to matrix effects and variations during sample preparation.[3][4] To correct for these inaccuracies, stable isotope-labeled internal standards are employed. Deuterated 3-MCPD esters, such as 3-MCPD-d5 esters, are ideal internal standards as they share near-identical chemical and physical properties with their non-labeled counterparts, but are distinguishable by their higher mass.[5][6] This allows for precise quantification through isotope dilution analysis.

Synthesis of Deuterated 3-MCPD Ester Internal Standards

While many deuterated 3-MCPD ester standards are commercially available, this section outlines a general synthetic approach for their laboratory-scale preparation. The synthesis involves two key stages: the preparation of a deuterated 3-MCPD backbone and its subsequent esterification with fatty acids.

Generalized Synthesis Workflow

The synthesis of a deuterated 3-MCPD diester, for example, 1,2-dipalmitoyl-3-chloropropanediol-d5, can be conceptualized as follows:

Caption: Generalized workflow for the synthesis of deuterated 3-MCPD esters.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol and should be adapted and optimized based on the specific target molecule and available laboratory resources.

Materials:

-

Deuterated glycerol (e.g., glycerol-d5)

-

Protecting group reagents (e.g., acetone, dimethoxypropane)

-

Chlorinating agent (e.g., thionyl chloride, triphenylphosphine/carbon tetrachloride)

-

Fatty acid (e.g., palmitic acid, oleic acid)

-

Activating agent for esterification (e.g., oxalyl chloride, dicyclohexylcarbodiimide)

-

Appropriate solvents (e.g., dichloromethane, diethyl ether, hexane)

-

Purification media (e.g., silica gel for column chromatography)

Procedure:

-

Synthesis of Deuterated 3-Chloro-1,2-propanediol (3-MCPD-d5):

-

Protect the 1,2-hydroxyl groups of deuterated glycerol. A common method is the formation of an acetonide by reacting with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.

-

Chlorinate the remaining primary hydroxyl group using a suitable chlorinating agent. For example, reaction with thionyl chloride or an Appel reaction with triphenylphosphine and carbon tetrachloride.

-

Deprotect the 1,2-diol, if necessary, under acidic conditions to yield 3-MCPD-d5.

-

-

Esterification:

-

Activate the carboxylic acid group of the desired fatty acid. This can be achieved by converting the fatty acid to its acyl chloride using a reagent like oxalyl chloride or thionyl chloride.

-

React the activated fatty acid with the deuterated 3-MCPD-d5 in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to facilitate the esterification. The stoichiometry can be controlled to favor the formation of mono- or di-esters.

-

-

Purification and Characterization:

-

Purify the resulting deuterated 3-MCPD ester using techniques such as column chromatography on silica gel.

-

Characterize the final product to confirm its identity, purity, and isotopic enrichment using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Application in Analytical Methods

Deuterated 3-MCPD esters are primarily used as internal standards in indirect and direct analytical methods for the quantification of 3-MCPD and glycidyl esters in food matrices.

Indirect Analytical Method Workflow

Indirect methods involve the hydrolysis or transesterification of the esters to free 3-MCPD, followed by derivatization and GC-MS analysis.

Caption: Workflow for the indirect analysis of 3-MCPD esters.

Detailed Experimental Protocol for Indirect Analysis

This protocol is based on commonly used methods for the determination of total 3-MCPD from its esters.

Sample Preparation and Hydrolysis:

-

Weigh approximately 100 mg of the oil or fat sample into a screw-capped glass tube.

-

Add a known amount of the deuterated 3-MCPD ester internal standard solution (e.g., 1,2-dipalmitoyl-3-chloropropanediol-d5 in a suitable solvent).

-

Add a solution of sodium methoxide in methanol for alkaline transesterification or a sulfuric acid solution in methanol for acidic transesterification.

-

Incubate the mixture at a specific temperature and time to ensure complete release of 3-MCPD.

-

Stop the reaction by adding an acidic salt solution (e.g., acidified sodium chloride).

Extraction and Derivatization:

-

Extract the aqueous phase containing the free 3-MCPD and the deuterated internal standard with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Evaporate the solvent and redissolve the residue in a solvent suitable for derivatization.

-

Add a solution of phenylboronic acid (PBA) in acetone/water to the extract.

-

Heat the mixture to form the phenylboronic ester derivative of 3-MCPD and 3-MCPD-d5.[6]

-

Extract the derivative into an organic solvent like hexane or iso-octane.

GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Splitless mode.

-

Oven Temperature Program: A suitable temperature gradient to separate the analyte from matrix components (e.g., start at 60°C, ramp to 280°C).[7]

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) mode.[6]

Quantitative Data Presentation

The following tables summarize typical mass fragments monitored in GC-MS analysis and performance characteristics of methods using deuterated internal standards.

Table 1: Selected Ions for GC-MS Analysis of 3-MCPD-PBA Derivatives

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 3-MCPD-PBA | 147 | 196, 91 |

| 3-MCPD-d5-PBA | 150 | 201, 93 |

Data compiled from multiple sources.[2][6][7]

Table 2: Typical Method Performance Data

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.01 - 0.1 mg/kg |

| Limit of Quantification (LOQ) | 0.03 - 0.2 mg/kg |

| Recovery | 85 - 115% |

| Repeatability (RSDr) | < 15% |

| Reproducibility (RSDR) | < 20% |

Data represents a range of values reported in the literature for various food matrices.

Conclusion

Deuterated 3-MCPD ester internal standards are indispensable tools for the accurate and reliable quantification of these harmful contaminants in food. While the synthesis of these standards requires expertise in organic chemistry, their application in established analytical workflows, particularly those employing isotope dilution mass spectrometry, significantly enhances the quality and defensibility of analytical data. This guide provides a foundational understanding for researchers and scientists involved in food safety analysis and the development of analytical methodologies.

References

- 1. Glycidyl oleate | C21H38O3 | CID 5354568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 3. food.gov.uk [food.gov.uk]

- 4. benchchem.com [benchchem.com]

- 5. Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: significance in the formation of 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Unlabelled rac 1,2-Bis-palmitoyl-3-chloropropanediol (CAS 51930-97-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rac 1,2-Bis-palmitoyl-3-chloropropanediol, a prominent member of the 3-monochloropropane-1,2-diol (3-MCPD) esters. These compounds are significant process-induced contaminants found in refined edible oils and fat-containing foods. This document consolidates critical information regarding its chemical properties, formation mechanisms, analytical determination, toxicological profile, and metabolic fate, tailored for a scientific audience.

Core Chemical and Physical Data

rac 1,2-Bis-palmitoyl-3-chloropropanediol, also known as 3-MCPD dipalmitate, is a diester of 3-chloropropane-1,2-diol with palmitic acid.[1] It is primarily encountered as a contaminant during the high-temperature processing of vegetable oils.[2] The unlabelled form is crucial as a reference standard in food safety analysis and toxicological studies. Isotope-labelled versions, such as d5 and 13C3 variants, are also utilized as internal standards for quantitative analysis.[3]

| Property | Value | References |

| CAS Number | 51930-97-3 | [1] |

| Molecular Formula | C₃₅H₆₇ClO₄ | [1] |

| Molecular Weight | 587.36 g/mol | [1] |

| Alternate Names | 3-Chloropropane-1,2-diol dipalmitate; rac 1,2-Di-palmitoyl-3-chloropropanediol; Hexadecanoic Acid 1,1′-[1-(chloromethyl)-1,2-ethanediyl] Ester | [1][4] |

| Appearance | White to off-white solid or waxy substance | [5] |

| Purity (Typical) | >95% (HPLC) | [6][7] |

| Storage Temperature | -20°C or +4°C | [3][8] |

Formation and Synthesis

Mechanism of Formation in Food Matrices

The formation of 1,2-Bis-palmitoyl-3-chloropropanediol and other 3-MCPD esters is a significant concern in the food industry, particularly during the deodorization step of vegetable oil refining, which involves high temperatures (e.g., >200°C).[9][10] The primary precursors are diacylglycerols (DAGs) and, to a lesser extent, monoacylglycerols (MAGs) and triacylglycerols (TAGs), which react with chloride ion sources.[10][11]

Several formation pathways have been proposed:

-

Direct Nucleophilic Substitution: A chloride ion directly substitutes a hydroxyl or ester group on the glycerol backbone.[12][13]

-

Intermediate-Based Mechanism: A cyclic acyloxonium ion intermediate is formed from a diacylglycerol, which is then opened by a chloride ion.[11][12]

-

Free Radical Mechanism: High temperatures can generate free radicals, leading to the formation of 3-MCPD esters. This is supported by the observation that antioxidants can mitigate ester formation.[13]

The rate of formation is influenced by temperature, the concentration of precursors (especially DAGs), and the availability of chloride ions.[10][14]

References

- 1. scbt.com [scbt.com]

- 2. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 [lgcstandards.com]

- 4. larodan.com [larodan.com]

- 5. agriculturejournals.cz [agriculturejournals.cz]

- 6. rac 1,2-Bis-palmitoyl-3-chloropropanediol [lgcstandards.com]

- 7. rac 1,2-Bis-palmitoyl-3-chloropropanediol [lgcstandards.com]

- 8. 1,2-Bis-palmitoyl-3-chloropropane-1,2-diol [lgcstandards.com]

- 9. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]

- 10. Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods [agris.fao.org]

Methodological & Application

Application Note: Determination of 3-MCPD Esters in Edible Oils by LC-MS/MS with d5-Internal Standard Correction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 3-monochloropropane-1,2-diol (3-MCPD) esters in edible oils using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a direct analysis approach, eliminating the need for hydrolysis and derivatization, thus providing a more accurate profile of the individual 3-MCPD esters present in the sample. The use of a deuterated internal standard (3-MCPD-d5 ester) ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protocol outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance data.

Introduction

3-MCPD esters are process-induced contaminants that can form in refined edible oils and fats during high-temperature processing.[1] Due to potential health concerns associated with the release of free 3-MCPD in the body, regulatory bodies have set maximum levels for these contaminants in various food products.[2] Consequently, accurate and reliable analytical methods are crucial for monitoring the levels of 3-MCPD esters in the food supply chain. Direct analysis by LC-MS/MS offers a significant advantage over indirect methods by allowing for the quantification of individual ester species without the risk of artifact formation during sample preparation.[3] This application note presents a validated LC-MS/MS method for the direct determination of 3-MCPD esters, incorporating a d5-labeled internal standard for enhanced quantitative accuracy.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

The sample preparation protocol is designed to efficiently extract 3-MCPD esters from the oil matrix and remove interfering compounds prior to LC-MS/MS analysis.

Materials:

-

Edible oil sample

-

tert-Butyl methyl ether (MTBE)

-

Ethyl acetate

-

Hexane

-

3-MCPD-d5 diester internal standard solution (e.g., rac-1,2-bis-palmitoyl-3-chloropropanediol-d5)

-

C18 SPE cartridges

-

Silica SPE cartridges

-

Acetonitrile

-

2-Propanol

Procedure:

-

Sample Weighing and Internal Standard Spiking: Accurately weigh approximately 100 mg of the oil sample into a centrifuge tube. Spike the sample with a known amount of the 3-MCPD-d5 internal standard solution.

-

Dissolution: Dissolve the spiked oil sample in a mixture of tert-butyl methyl ether and ethyl acetate (4:1, v/v).[4]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge followed by a silica SPE cartridge with hexane.

-

Sample Loading: Load the dissolved sample onto the stacked C18 and silica SPE cartridges.

-

Washing: Wash the cartridges with hexane to remove the bulk of the triglycerides.

-

Elution: Elute the 3-MCPD esters from the cartridges with a mixture of hexane and ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of acetonitrile/2-propanol (1:1, v/v) for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

-

Column: A C18 reversed-phase column is suitable for the separation of 3-MCPD esters.

-

Mobile Phase A: 2 mM ammonium formate and 0.05% formic acid in methanol/water (75/25, v/v).[6]

-

Mobile Phase B: 2-propanol with 2 mM ammonium formate and 0.05% formic acid.[6]

-

Flow Rate: 0.2 mL/min.[5]

-

Gradient Program: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic diesters.[5]

-

Injection Volume: 5 µL.[6]

-

Column Temperature: 30 °C.[6]

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each target 3-MCPD ester and the d5-internal standard. The transitions typically involve the loss of a fatty acid moiety.

-

Collision Energy (CE): Optimize for each specific MRM transition.

Table 1: Example MRM Transitions for 3-MCPD Esters and d5-Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-MCPD-dipalmitate | 645.5 | 389.3 |

| 3-MCPD-dioleate | 697.6 | 441.4 |

| 3-MCPD-dipalmitate-d5 | 650.5 | 391.3 |

Note: The exact m/z values may vary slightly depending on the specific fatty acid composition and the adduct ion formed.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 2: Method Validation Data

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.02 - 0.08 mg/kg |

| Limit of Quantification (LOQ) | 0.06 - 0.2 mg/kg |

| Repeatability (RSDr%) | 5.5% - 25.5%[7] |

| Recovery | 85% - 110%[8] |

Table 3: Quantification of 3-MCPD Esters in Commercial Edible Oils

| Sample | 3-MCPD Monoesters (mg/kg) | 3-MCPD Diesters (mg/kg) | Total 3-MCPD Esters (mg/kg) |

| Refined Palm Oil | 0.69 | 16.0 | 16.69 |

| Refined Sunflower Oil | 0.10 | 0.58 | 0.68 |

| Virgin Olive Oil | < LOQ | < LOQ | < LOQ |

Data presented are examples and will vary depending on the specific samples analyzed.[7]

Mandatory Visualization

Caption: Experimental workflow for the analysis of 3-MCPD esters.

Caption: Formation pathway of 3-MCPD esters during oil refining.

References

- 1. soci.org [soci.org]

- 2. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iris.unina.it [iris.unina.it]

- 6. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Determination of 3-MCPD and Glycidyl Esters in Edible Oils by GC-MS

Abstract

This document provides a detailed protocol for the quantification of 3-monochloropropane-1,2-diol (3-MCPD) esters and glycidyl esters (GEs) in edible oils using Gas Chromatography-Mass Spectrometry (GC-MS). These process contaminants are formed during the refining of edible oils at high temperatures and are considered potential health risks, with 3-MCPD classified as a possible human carcinogen (Group 2B) and its metabolite, free 3-MCPD, along with glycidol (from GEs), being classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer.[1] Regulatory bodies, including the European Union, have set maximum limits for these contaminants in various food products.[1][2] The protocol described herein is based on widely adopted indirect analysis methods, such as AOCS Official Method Cd 29c-13 and ISO 18363-1, which involve the hydrolysis or transesterification of the esters to their free forms, followed by derivatization and GC-MS analysis.[3][4][5]

Introduction

3-MCPD esters and glycidyl esters are significant process contaminants found in refined edible oils and fats. Their formation is primarily linked to the deodorization step of the refining process, which occurs at temperatures exceeding 200°C.[6] Given the toxicological concerns, robust and reliable analytical methods are crucial for monitoring their levels in food products to ensure consumer safety and compliance with regulatory standards.

The most common analytical approach is indirect determination, where the fatty acid esters of 3-MCPD and glycidol are cleaved to release the free analytes.[6] Glycidol is typically converted to a more stable monobromopropanediol (3-MBPD) or additional 3-MCPD for analysis.[7] The released diols are then derivatized, most commonly with phenylboronic acid (PBA), to increase their volatility and improve their chromatographic behavior for GC-MS analysis.[7][8][9] This application note details the complete workflow, from sample preparation to data analysis, providing a comprehensive guide for researchers and laboratory professionals.

Experimental Protocol: Indirect Analysis based on AOCS Cd 29c-13 / ISO 18363-1

This protocol is a differential method that uses a fast alkaline-catalyzed release of 3-MCPD and glycidol from their respective esters.[4][5] It consists of two parallel assays (Assay A and Assay B) to determine the concentration of both 3-MCPD esters and glycidyl esters.

-

Assay B determines the content of 3-MCPD esters.

-

Assay A determines the sum of 3-MCPD esters and glycidyl esters (where glycidol is converted to 3-MCPD).

-

The glycidyl ester content is calculated from the difference between the results of Assay A and Assay B.[5][10]

2.1 Materials and Reagents

-

Solvents: Tert-butyl methyl ether (TBME), iso-octane, n-hexane (all HPLC or analytical grade)

-

Internal Standard (IS): Deuterated 3-MCPD-d5

-

Reagents:

2.2 Sample Preparation Workflow

-

Sample Weighing: Accurately weigh approximately 100 mg of the oil sample into two separate reaction vials (one for Assay A, one for Assay B).

-

Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 3-MCPD-d5) to each vial.

-

Dissolution: Add TBME to dissolve the oil sample and mix thoroughly.

-

Transesterification (Ester Cleavage):

-

Add the alkaline solution (NaOH/MeOH) to initiate the transesterification.

-

Allow the reaction to proceed for a short duration at room temperature (e.g., 3-5 minutes).[11]

-

-

Stopping the Reaction and Conversion:

-

For Assay A (3-MCPD + GE): Add the acidified sodium bromide (NaBr) solution. This stops the reaction and converts the released glycidol into 3-MBPD (or in some method variations, acidified NaCl converts it to additional 3-MCPD).

-

For Assay B (3-MCPD only): Add the acidified sodium chloride (NaCl) solution to stop the reaction without converting the glycidol.

-

-

Extraction of Fatty Acid Methyl Esters (FAMEs):

-

Add n-hexane, vortex, and centrifuge.

-

Remove and discard the upper organic (hexane) layer containing the FAMEs. Repeat this extraction step to ensure complete removal.[11]

-

-

Extraction of Analytes:

-

Add diethyl ether/ethyl acetate mixture to the remaining aqueous layer to extract the free 3-MCPD and 3-MBPD (or total 3-MCPD).

-

Repeat the extraction multiple times to ensure high recovery.[11]

-

-

Derivatization:

-

Combine the extraction layers.

-

Add the phenylboronic acid (PBA) solution to the extract.

-

Allow the derivatization reaction to proceed for approximately 10 minutes at room temperature.[8] PBA reacts with the diol functional groups of 3-MCPD and 3-MBPD to form stable, volatile cyclic esters suitable for GC analysis.[12]

-

-

Final Preparation:

-

Dry the derivatized solution with anhydrous sodium sulfate.

-

Transfer the final extract into a GC vial for analysis.

-

Workflow Diagram

Caption: Figure 1. Experimental Workflow for 3-MCPD and GE Analysis.

2.3 GC-MS Instrumentation and Conditions

The following table summarizes typical GC-MS parameters for the analysis of PBA-derivatized 3-MCPD. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC, Shimadzu GCMS-TQ8050 NX, or equivalent |

| Injector | Split/Splitless or PTV |

| Injection Mode | Splitless (1 µL injection volume)[1] |

| Injector Temp. | 250 °C[1] |

| Carrier Gas | Helium at a constant flow of 1.0 - 1.4 mL/min[1] |

| GC Column | BPX-5, HP-5ms, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Oven Program | Example: Start at 50°C (hold 1 min), ramp at 40°C/min to 145°C (hold 5 min), ramp at 2°C/min to 160°C, then ramp at 40°C/min to 320°C (hold 5 min).[1] (Note: Programs vary) |

| MS Transfer Line | 280 °C |

| Mass Spectrometer | Quadrupole or Tandem Quadrupole (MS/MS) |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) |

| Monitored Ions (SIM) | 3-MCPD-PBA: m/z 147, 196 (Quantifier), 198 |

| 3-MCPD-d5-PBA (IS): m/z 151, 201 (Quantifier), 203 |

Data Analysis and Quantification

Quantification is performed using an internal standard calibration method. A calibration curve is generated by analyzing standards of known concentrations spiked with a constant amount of the internal standard (3-MCPD-d5). The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. The concentration of 3-MCPD in the samples from Assay A and Assay B is determined from this calibration curve.

-

C₃₋ₘₖₚᏧ (Assay B) = Concentration of 3-MCPD esters (mg/kg)

-

Cₛᵤₘ (Assay A) = Concentration of the sum of 3-MCPD esters and GEs (mg/kg)

-

Cɢᴱ = (Cₛᵤₘ - C₃₋ₘₖₚᏧ) / F

-

Where F is a conversion factor for glycidol to 3-MCPD.

-

Method Performance and Validation Data

The performance of indirect GC-MS methods for 3-MCPD ester analysis has been extensively validated. The following table summarizes typical performance characteristics reported in the literature.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.01 - 0.11 mg/kg | [6][13] |

| Limit of Quantification (LOQ) | 0.02 - 0.14 mg/kg | [1][6] |

| Linearity (R²) | > 0.99 | [13] |

| Recovery | 92% - 108% | [6][13] |

| Repeatability (RSDr) | 3.3% - 8.3% | [13] |

Conclusion

The described GC-MS protocol provides a reliable and sensitive method for the determination of 3-MCPD and glycidyl esters in edible oils. Adherence to established official methods, such as AOCS Cd 29c-13, ensures accuracy and comparability of results. Proper sample preparation, including efficient hydrolysis and derivatization, is critical for the success of the analysis. The use of an internal standard is essential for accurate quantification, compensating for potential variations during the sample preparation and injection process. This application note serves as a comprehensive guide for laboratories involved in the quality control and safety assessment of edible oils and fats.

References

- 1. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MCPD and MCPD Esters - Analytical Group [analytical-group.com]

- 3. gcms.cz [gcms.cz]

- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 5. theanalyticalscientist.com [theanalyticalscientist.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 8. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glsciences.eu [glsciences.eu]

- 10. shimadzu.com [shimadzu.com]

- 11. gcms.cz [gcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sample Preparation in 3-MCPD Analysis of Infant Formula

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the critical sample preparation steps for the accurate quantification of 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters in infant formula. The methodologies outlined are essential for ensuring product safety and regulatory compliance.

Introduction

3-MCPD and its esters are process contaminants that can form in refined vegetable oils and fats during high-temperature processing.[1][2][3][4] Given that these oils are key ingredients in infant formula, monitoring the levels of these contaminants is of paramount importance for infant health.[1][3][4] Regulatory bodies have set maximum permissible levels for these substances in infant formula, necessitating robust and reliable analytical methods for their determination.[1] The sample preparation phase is a critical determinant of the accuracy and reliability of the final analytical result.

The primary challenge in analyzing 3-MCPD esters in infant formula lies in the complex matrix of the sample, which is rich in fats, proteins, and carbohydrates. The sample preparation workflows generally involve extraction of the fat fraction, followed by the cleavage of the ester bonds to release free 3-MCPD, a derivatization step to improve chromatographic behavior, and finally, analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][6]

Quantitative Data Summary

The following tables summarize the performance of various sample preparation and analysis methods for 3-MCPD and its esters in infant formula, providing a comparative overview of their efficacy.

Table 1: Method Performance for 3-MCPD Ester Analysis in Infant Formula

| Method Type | Key Steps | Analytes | Recovery Rate (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| LC-MS/MS | Liquid-Liquid Extraction, SPE Cleanup | 3-MCPD and Glycidyl Esters | 88.7 - 107.5 | - | - | [7][8] |

| GC-MS | Solid-Phase Extraction, Derivatization with HFBI | 2- and 3-MCPD Esters | 98.2 - 110.5 | 30 | - | [5][6][9][10] |

| GC-MS/MS | - | 2-MCPDE, 3-MCPDE, and GE | - | 1.5 | 5 | [11] |

| SPME-GC-MS/MS | Headspace SPME, On-fiber Derivatization | 3-/2-MCPDE and GE | 82.1 - 106.7 | - | 0.15 (for MCPDEs) | [12] |

| GC-MS | Accelerated Solvent Extraction, Derivatization | 2- and 3-MCPD and Glycidyl Esters | - | - | - | [2] |

LOD: Limit of Detection; LOQ: Limit of Quantification; SPE: Solid-Phase Extraction; HFBI: Heptafluorobutyrylimidazole; GE: Glycidyl Esters; SPME: Solid-Phase Microextraction.

Experimental Protocols

This section provides detailed step-by-step protocols for three common sample preparation methods for 3-MCPD analysis in infant formula.

Protocol 1: Liquid-Liquid Extraction (LLE) followed by SPE Cleanup and LC-MS/MS Analysis

This method is suitable for the extraction of fatty acid esters of 3-MCPD and glycidol from infant formula.[7][8]

I. Materials and Reagents

-

Infant formula sample

-

Ultrapure water

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Solid-Phase Extraction (SPE) cartridges

-

LC-MS/MS system

II. Procedure

-

Sample Reconstitution: Dissolve a known amount of powdered infant formula in water.[7][8]

-

Liquid-Liquid Extraction:

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.[7][8]

-

Solvent Evaporation: Evaporate the solvent to obtain the fat extract.

-

SPE Cleanup:

-

Reconstitute the fat extract in an appropriate solvent.

-

Pass the solution through an SPE cartridge to remove interferences.

-

Elute the target analytes from the cartridge.

-

-

Final Preparation: Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

III. Visualization of the Workflow

Protocol 2: Solid-Phase Extraction (SPE) and GC-MS Analysis

This protocol details a method for the determination of 2- and 3-MCPD esters in infant formula milk powder using GC-MS.[5][6][9]

I. Materials and Reagents

-

Infant formula sample

-

Sodium methylate-methanol solution

-

Matrix solid-phase liquid-liquid extraction materials

-

Heptafluorobutyryl imidazole (HFBI) derivatizing agent

-

Deuterium-labeled internal standards

-

GC-MS system

II. Procedure

-

Fat Extraction: Extract the fat fraction from the infant formula sample.[5][6][9]

-

Transesterification:

-

Purification:

-

Derivatization:

-

GC-MS Analysis: Analyze the derivatized sample using a GC-MS system with an appropriate column and temperature program.[13]

III. Visualization of the Workflow

References

- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 2. Occurrence of fatty acid esters of 3-MCPD, 2-MCPD and glycidol in infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-MCPD and glycidol in infant formula | Buchi.com [buchi.com]

- 4. 3-MCPD and glycidol in infant formula | Buchi.com [buchi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Simultaneous Determination of 2- and 3-MCPD Esters in Infant Formula Milk Powder by Solid-Phase Extraction and GC-MS Analysis [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Extraction and Liquid Chromatography-Tandem Mass Spectrometry Detection of 3-Monochloropropanediol Esters and Glycidyl Esters in Infant Formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Risk assessment of 3-MCPD esters and glycidyl esters from the formulas for infants and young children up to 36 months of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. agilent.com [agilent.com]

Application Notes and Protocols for the Quantification of 3-MCPD and Glycidyl Esters using AOCS Official Method Cd 29a-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Monochloropropane-1,2-diol (3-MCPD) and glycidol are process-induced chemical contaminants found in a variety of foods, particularly refined edible oils and fats. Toxicological studies have indicated that 3-MCPD can cause tumors in rats, leading to its classification as a possible human carcinogen. Glycidol is classified as a probable human carcinogen. The esters of these compounds are of significant concern as they are readily hydrolyzed into their free forms in the gastrointestinal tract. Accurate and reliable quantification of 3-MCPD and glycidyl esters is therefore crucial for food safety assessment and quality control.

The American Oil Chemists' Society (AOCS) Official Method Cd 29a-13 provides a robust and validated indirect approach for the simultaneous determination of 2- and 3-MCPD fatty acid esters and glycidyl fatty acid esters in edible oils and fats. This method is identical to the International Organization for Standardization (ISO) method 18363-3. This application note provides a detailed protocol and performance data associated with this method.

Principle of the Method

AOCS Official Method Cd 29a-13 is an indirect analysis method that involves the release of the bound analytes from their esterified forms, followed by derivatization and quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The core principle of the method can be summarized in the following key steps:

-

Conversion of Glycidyl Esters: Glycidyl esters are first converted to 3-monobromopropanediol (3-MBPD) monoesters in an acidic solution containing a bromide salt.[1][2][3] This step allows for the indirect quantification of glycidyl esters as 3-MBPD.

-

Acid-Catalyzed Transesterification: The 3-MBPD esters, along with the naturally present 2- and 3-MCPD esters, undergo a slow acid-catalyzed transesterification in a methanolic solution. This reaction cleaves the fatty acid chains, releasing the free (non-esterified) forms of 2-MCPD, 3-MCPD, and 3-MBPD.[1]

-

Extraction and Derivatization: The fatty acid methyl esters (FAMEs) generated during the reaction are extracted and removed. The remaining free analytes (2-MCPD, 3-MCPD, and 3-MBPD) are then derivatized with phenylboronic acid (PBA) to enhance their volatility and improve their chromatographic properties for GC-MS analysis.[1]

-

GC-MS Analysis: The derivatized analytes are separated and quantified using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[1] Quantification is typically performed using isotopically labeled internal standards to ensure accuracy and precision.[2]

Experimental Protocols

This section provides a detailed step-by-step protocol for the determination of 3-MCPD and glycidyl esters in edible oils and fats based on AOCS Official Method Cd 29a-13.

Reagents and Materials

-

Sample: Edible oil or fat (approximately 100-110 mg)

-

Internal Standards:

-

Deuterated 3-MCPD internal standard solution (e.g., PP-3-MCPD-d5, 40 µg/mL)

-

Deuterated glycidol internal standard solution (e.g., Gly-P-d5, 50 µg/mL)

-

-

Solvents:

-

Tetrahydrofuran (THF)

-

n-Heptane

-

Methanol

-

-

Reagents:

-

Acidic aqueous solution of sodium bromide

-

0.6% (w/v) Sodium hydrogen carbonate solution

-

Methanol/Sulfuric acid solution

-

Saturated sodium hydrogen carbonate solution

-

Sodium sulfate solution

-

Phenylboronic acid (PBA) solution

-

Sample Preparation and Derivatization

-

Sample Weighing and Dissolution:

-

Accurately weigh 100-110 mg of the homogenized oil or fat sample into a suitable reaction vial.

-

Add 50 µL of the deuterated 3-MCPD internal standard solution and 50 µL of the deuterated glycidol internal standard solution.

-

Add 2 mL of tetrahydrofuran and vortex for 15 seconds to dissolve the sample.

-

-

Conversion of Glycidyl Esters:

-

Phase Separation:

-

Add 2 mL of n-heptane and vortex to mix.

-

Allow the phases to separate. The upper organic phase contains the oil/fat, while the lower aqueous phase contains the analytes.

-

-

Acid Transesterification:

-

Neutralization and Extraction of FAMEs:

-

After incubation, cool the vial and stop the reaction by adding 0.5 mL of saturated sodium hydrogen carbonate solution.[1][4]

-

Vortex for 15 seconds.

-

Add 2 mL of sodium sulfate solution and 2 mL of n-heptane.[1][4]

-

Vortex for 2-3 minutes to extract the FAMEs into the n-heptane layer.[4]

-

After phase separation, carefully remove and discard the upper n-heptane layer containing the FAMEs.

-

Repeat the extraction with another 2 mL of n-heptane and discard the organic phase.

-

-

Derivatization with Phenylboronic Acid:

-

Extraction of Derivatives:

-

Add 1 mL of n-heptane and vortex for 15 seconds to extract the phenylboronic derivatives.

-

Transfer the upper n-heptane layer to a clean vial.

-

Repeat the extraction with another 1 mL of n-heptane and combine the extracts.

-

Evaporate the combined n-heptane extracts to a final volume of approximately 400 µL under a gentle stream of nitrogen.[1]

-

Transfer the final extract to a GC vial for analysis.

-

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 0.8 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp to 170°C at 10°C/min

-

Ramp to 200°C at 3°C/min

-

Ramp to 300°C at 15°C/min, hold for 15 minutes

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Transfer Line Temperature: 300°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (m/z):

-

Phenylboronic derivative of 3-MCPD: Quantifier ion: 147; Qualifier ions: 196, 198[1]

-

Phenylboronic derivative of 3-MCPD-d5: Quantifier ion: 150; Qualifier ions: 201, 203[1]

-

Phenylboronic derivative of 3-MBPD (from glycidol): Quantifier ion: 147; Qualifier ion: 240[1]

-

Phenylboronic derivative of 3-MBPD-d5 (from glycidol-d5): Quantifier ion: 150; Qualifier ion: 245[1]

-

-

Data Presentation

The following table summarizes the quantitative performance data obtained from a verification study of the AOCS Official Method Cd 29a-13 for the analysis of 3-MCPD and glycidyl esters in palm oil.

| Parameter | 3-MCPD | Glycidol |

| Linearity Range (mg/kg) | 0.3 - 9.3 | 0.6 - 21.3 |

| Correlation Coefficient (r) | 0.997 | 0.998 |

| Limit of Detection (LOD) (mg/kg) | 0.037 | 0.072 |

| Limit of Quantification (LOQ) (mg/kg) | 0.123 | 0.241 |

| Recovery (%) | 92.19 | 88.38 |

| Repeatability (RSDr, %) | < 2/3 RSD Horwitz | < 2/3 RSD Horwitz |

| Reproducibility (RSDR, %) | < RSD Horwitz | < RSD Horwitz |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the AOCS Official Method Cd 29a-13 for the quantification of 3-MCPD and glycidyl esters.

Caption: Workflow of AOCS Official Method Cd 29a-13.

Conclusion

AOCS Official Method Cd 29a-13 is a reliable and well-established method for the quantification of 2-MCPD, 3-MCPD, and glycidyl esters in edible oils and fats. While the method involves a relatively long sample preparation time, primarily due to the overnight transesterification step, its automation can significantly improve sample throughput and reduce the potential for human error.[1] The use of isotopically labeled internal standards ensures high accuracy and precision, making it a suitable method for regulatory compliance and quality assurance in the food industry. The detailed protocol and performance data presented in this application note provide a comprehensive guide for researchers and analysts implementing this method in their laboratories.

References

Application Note & Protocol: Acidic Transesterification for the Determination of 3-MCPD and Glycidyl Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction